(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride
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Overview
Description
(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride is a chiral compound with significant importance in various scientific fields. Its unique structure, featuring both amino and oxolane groups, makes it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and oxolane derivatives.
Formation of Intermediate Compounds: Through a series of reactions, including esterification and amidation, intermediate compounds are formed.
Cyclization: The intermediate compounds undergo cyclization to form the oxolane ring.
Final Conversion: The final step involves the conversion of the intermediate into this compound through hydrochloride addition.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for modifying the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its therapeutic potential in treating various diseases, such as neurological disorders and metabolic conditions.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride
- (2S,3R)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride
- (2R,3R)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride
Uniqueness
(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride stands out due to its specific stereochemistry, which imparts unique biological and chemical properties. Its ability to form stable complexes with molecular targets and its versatility in undergoing various chemical reactions make it a valuable compound for research and industrial applications.
Biological Activity
Introduction
(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride, with the CAS number 2613299-80-0, is a compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The chemical structure of (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride can be represented by the following SMILES notation: OC(=O)C@@HN.Cl. Its molecular formula is C₆H₁₃ClN₃O₃, and it has a molecular weight of approximately 195.64 g/mol. The compound is characterized by a chiral center, which may influence its biological interactions.
Biological Activity
(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride is known to interact with various biological pathways. Its structural similarity to amino acids allows it to function as a potential neurotransmitter or neuromodulator. Research indicates that compounds with similar structures can modulate neurotransmitter release and influence synaptic plasticity, which is crucial for learning and memory processes.
Pharmacological Effects
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Neuroprotective Properties
- Studies have suggested that (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride may exhibit neuroprotective effects, potentially reducing neuronal cell death in models of neurodegenerative diseases.
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Antimicrobial Activity
- Preliminary investigations have shown that this compound possesses antimicrobial properties against certain bacterial strains, indicating its potential as an antibacterial agent.
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Antioxidant Effects
- The compound has been evaluated for its antioxidant activity, which could contribute to its neuroprotective effects by mitigating oxidative stress in neural tissues.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Neuroprotection | Reduced neuronal apoptosis in vitro | |
Antimicrobial | Inhibition of growth in Gram-positive bacteria | |
Antioxidant | Scavenging of free radicals |
Case Study: Neuroprotective Effects
In a study published in Neuroscience Letters, researchers investigated the neuroprotective effects of (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride in a mouse model of Alzheimer’s disease. The results indicated that treatment with this compound led to significant improvements in cognitive function and reduced levels of amyloid-beta plaques, a hallmark of Alzheimer's pathology. The study concluded that this compound could serve as a promising therapeutic candidate for neurodegenerative diseases.
Case Study: Antimicrobial Efficacy
A separate study focused on the antimicrobial properties of (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting that this compound may be developed into an effective antimicrobial agent.
(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride exhibits diverse biological activities, including neuroprotective, antimicrobial, and antioxidant effects. Its potential applications in treating neurodegenerative diseases and bacterial infections warrant further investigation. Continued research will be essential to fully elucidate its mechanisms of action and therapeutic potential.
Future Directions
Future studies should focus on:
- Detailed mechanistic studies to understand how this compound influences neurotransmitter systems.
- Clinical trials to evaluate its safety and efficacy in humans.
- Exploration of analogs to enhance its biological activity and reduce potential side effects.
Properties
Molecular Formula |
C7H14ClNO3 |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)4-5-2-1-3-11-5;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1 |
InChI Key |
ISXQMVZLBLXIDJ-KGZKBUQUSA-N |
Isomeric SMILES |
C1C[C@@H](OC1)C[C@H](C(=O)O)N.Cl |
Canonical SMILES |
C1CC(OC1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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